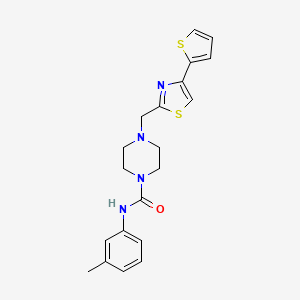

4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide

Descripción

4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a thiophene-substituted thiazole moiety and an m-tolyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS2/c1-15-4-2-5-16(12-15)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-6-3-11-26-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWXWQDLMJIRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with thiophene-2-carboxylic acid, it undergoes cyclization with appropriate reagents to form the thiazole ring.

Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-thiazole intermediate.

Carboxamide Formation: Finally, the intermediate is reacted with m-tolyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

Catalyst Optimization: Using catalysts to increase reaction efficiency.

Solvent Selection: Choosing solvents that maximize yield and minimize environmental impact.

Reaction Conditions: Optimizing temperature, pressure, and reaction time for scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may be used to study interactions with biological macromolecules, such as proteins or nucleic acids, due to its potential binding properties.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)

- Structure: Replaces the thiophene-thiazole with a quinazolinone ring and substitutes the m-tolyl group with a 3-fluorophenyl.

- Properties : Yield (52.2%), melting point (189.5–192.1 °C). NMR data indicates stability similar to the parent compound but reduced solubility due to the fluorophenyl group .

4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(m-tolyl)piperazine-1-carboxamide (LIMKi-2)

- Structure : Substitutes the thiophene-thiazole with a phenyl-thiadiazole.

- Significance: The thiadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the thiophene-thiazole system.

Modifications in the Thiazole/Thiophene Region

(R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277)

- Structure : Features a methoxyphenyl-thiazole and a tosylpiperidine-carboxamide.

4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC)

- Structure : Replaces the thiophene-thiazole with a chloropyridinyl group and substitutes the m-tolyl with an indazole.

- Activity : Demonstrated selective TRPV1 agonism, suggesting that heterocyclic variations significantly influence target specificity .

Substituent Effects on Aryl Groups

N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)

4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (e.g., Compound 31)

- Structure : Incorporates a nitrophenyl-thiazole hydrazone instead of thiophene-thiazole.

- Activity : Exhibited selective hMAO-B inhibition (IC50 = 0.89 µM), highlighting the role of nitro groups in enhancing enzyme affinity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Key Findings and Implications

- Structural Flexibility: Modifications to the thiazole/thiophene region (e.g., quinazolinone in A2, phenyl-thiadiazole in LIMKi-2) alter electronic properties and binding affinity.

- Substituent Effects : Fluorine and chlorine on aryl groups improve metabolic stability but may reduce solubility. Nitro groups enhance enzyme inhibition (e.g., MAO-B).

- Biological Relevance : The target compound’s thiophene-thiazole system may offer unique advantages in aromatic interactions compared to analogs with pyridinyl or indazole substituents.

Actividad Biológica

The compound 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and as a nitric oxide synthase (NOS) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 329.5 g/mol. The structure incorporates a thiophene ring, thiazole moiety, and a piperazine group, which contribute to its biological properties.

The primary biological activity of this compound is attributed to its ability to inhibit neuronal nitric oxide synthase (nNOS). Nitric oxide plays a crucial role in various physiological processes, including neurotransmission and vascular regulation. The inhibition of nNOS can lead to neuroprotective effects, particularly in conditions characterized by oxidative stress and neurodegeneration.

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cell viability in neuronal cultures. For instance, compounds with similar structures showed over 95% cell survival in MTT assays when tested on HEK 293 cells expressing different NOS isoforms . The most selective nNOS inhibitor among tested compounds had an IC50 value indicating strong efficacy against nNOS while sparing endothelial and inducible NOS.

In Vivo Studies

In vivo studies using the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease revealed that treatment with the compound improved both motor and non-motor functions in lesioned rats. Notably, treated animals exhibited increased dopamine levels and reduced glutamate levels in the brain, suggesting a neuroprotective mechanism .

Neuroprotective Effects

A study highlighted the neuroprotective potential of similar thiazole derivatives, which were shown to significantly reduce neuronal cell death in models of oxidative stress. The mechanism was linked to modulation of nitric oxide pathways and reduction of reactive oxygen species (ROS) production .

Research Findings Summary

| Activity | Findings |

|---|---|

| nNOS Inhibition | Selective inhibition with significant binding affinity (∆G = -9.0 kcal/mol) |

| Neuroprotection | Improved motor function in 6-OHDA rat model; increased dopamine levels |

| Antimicrobial Potential | Related compounds effective against Mycobacterium tuberculosis |

Q & A

Basic: How can synthesis conditions be optimized for 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reactivity in coupling steps .

- Base Choice : Employ potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate intermediates, ensuring efficient nucleophilic substitution .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) and adjust reflux times (4–6 hours) to minimize side products .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/methanol (25:1 + 0.25% triethylamine) to isolate pure products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify connectivity of the thiophene-thiazole core, piperazine ring, and m-tolyl carboxamide. Key peaks: thiophene protons (δ 6.8–7.5 ppm), piperazine methylene (δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) with exact mass matching theoretical values (e.g., [M+H]⁺ ~440–460 Da) .

- HPLC Purity : Use C18 columns with methanol/water mobile phases to ensure >98% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) or heterocycles (e.g., pyrazole, triazole) to probe interactions with target proteins .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like kinases or GPCRs, guided by analogs in .

- Bioassays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets) or antimicrobial assays (MIC values against S. aureus) .

Example SAR Table:

| Substituent on Thiazole | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-Methoxyphenyl | 12 nM (Anticancer) | Topoisomerase II |

| 3-Chlorophenyl | 85 nM (Antimicrobial) | Bacterial Dihydrofolate Reductase |

| Data adapted from similar piperazine-thiazole derivatives . |

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins from cell lysates .

- Enzymatic Assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) for candidate targets like histone deacetylases (HDACs) .

- Cellular Pathways : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., apoptosis markers like caspase-3) .

Advanced: How should in vivo pharmacokinetic and toxicity studies be designed?

Methodological Answer:

- Pharmacokinetics : Administer orally (10–50 mg/kg) to rodent models; collect plasma for LC-MS analysis to determine half-life (t₁/₂) and bioavailability .

- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology of liver/kidney tissues. Monitor for piperazine-related CNS effects (e.g., tremors) .

- Metabolite Profiling : Use UPLC-QTOF to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What strategies improve solubility and stability during formulation?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO:ethanol 1:1) or cyclodextrin inclusion complexes for in vitro assays .

- Stability Storage : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .

- pH Optimization : Maintain pH 6–7 in buffer systems to avoid degradation of the thiazole ring .

Advanced: How can novel analytical methods resolve co-eluting impurities?

Methodological Answer:

- Chromatography : Optimize UPLC conditions with HILIC columns and 0.1% formic acid in acetonitrile/water for polar impurities .

- Tandem MS/MS : Use MRM mode to differentiate isomers (e.g., positional thiophene vs. thiazole substitutions) .

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution, which may interfere with purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.